N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide
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Overview
Description
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C24H26N4O4S and its molecular weight is 466.56. The purity is usually 95%.
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Mechanism of Action
The compound exerts its effects through interactions with molecular targets, such as enzymes, where it can act as an inhibitor.
The mechanism often involves binding to the active site of the target protein, disrupting its normal function.
Pathways involved include signal transduction pathways where the compound modulates activity by either blocking or activating specific proteins involved in disease progression.
Comparison with Similar Compounds
Compared to similar pyridazinone derivatives, N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide exhibits unique properties due to its additional functional groups.
Similar compounds include N-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl derivatives without the piperidinylsulfonyl group, which lack the same level of biological activity.
Another comparison is with benzamide derivatives, which share the benzamide moiety but differ in their additional substituents, affecting their solubility and reactivity.
This comprehensive examination of this compound outlines its synthesis, reactions, applications, and mechanisms, showcasing its versatility and significance in various scientific fields.
Properties
IUPAC Name |
N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c29-23-14-13-22(19-7-3-1-4-8-19)26-28(23)18-15-25-24(30)20-9-11-21(12-10-20)33(31,32)27-16-5-2-6-17-27/h1,3-4,7-14H,2,5-6,15-18H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIHUHVFAINEMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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